molecular formula C12H14N2O B3111922 Benzonitrile, 4-(3-hydroxy-1-piperidinyl)- CAS No. 186651-01-4

Benzonitrile, 4-(3-hydroxy-1-piperidinyl)-

Cat. No. B3111922
CAS RN: 186651-01-4
M. Wt: 202.25 g/mol
InChI Key: SNVGETHPJOYMHG-UHFFFAOYSA-N
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Description

“Benzonitrile, 4-(3-hydroxy-1-piperidinyl)-” is a chemical compound with the molecular formula C12H14N2O . It is also known by other synonyms such as “4-(3-hydroxy-1-piperidinyl)benzonitrile” and "4-(3-Hydroxypiperidin-1-yl)-benzonitrile" .


Molecular Structure Analysis

The molecular structure of “Benzonitrile, 4-(3-hydroxy-1-piperidinyl)-” consists of a benzonitrile group attached to a piperidine ring via a hydroxy group . The molecular weight of this compound is 202.25 .

Scientific Research Applications

Pharmaceutical Industry

Piperidine derivatives, such as “4-(3-hydroxypiperidin-1-yl)benzonitrile”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The piperidine moiety is a common structure in many drugs, indicating the potential of “4-(3-hydroxypiperidin-1-yl)benzonitrile” in drug design and synthesis .

Synthesis of Biologically Active Piperidines

The compound can be used in the synthesis of biologically active piperidines . This process involves various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Antitumor Activity

A series of pyrimidine derivatives containing the 4-hydroxypiperidine group were designed and synthesized, and the antiproliferative activity of these compounds against four human tumor cell lines (MGC-803, PC-3, A549, H1975) was evaluated . This suggests that “4-(3-hydroxypiperidin-1-yl)benzonitrile” could potentially be used in the development of new antitumor drugs .

Chemical Synthesis

The compound can be used in chemical synthesis, particularly in the formation of 1,4,5,6-tetrahydropyridine . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .

Material Science

Given the wide range of applications of piperidine derivatives in various fields, “4-(3-hydroxypiperidin-1-yl)benzonitrile” could potentially be used in material science . However, specific applications in this field would require further research .

Analytical Chemistry

In analytical chemistry, “4-(3-hydroxypiperidin-1-yl)benzonitrile” could potentially be used as a reference compound or internal standard, given its defined structure and properties .

Safety and Hazards

The safety data sheet for benzonitrile indicates that it is a combustible liquid and can be harmful if swallowed or in contact with skin . It is advised to wear protective gloves, eye protection, and face protection when handling this chemical . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

4-(3-hydroxypiperidin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-8-10-3-5-11(6-4-10)14-7-1-2-12(15)9-14/h3-6,12,15H,1-2,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVGETHPJOYMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzonitrile, 4-(3-hydroxy-1-piperidinyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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